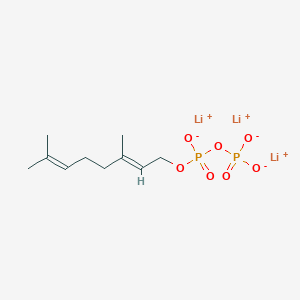

Geranyl pyrophosphate xlithium salt

Description

Significance of Geranyl Pyrophosphate as a Central Isoprenoid Precursor

Geranyl pyrophosphate (GPP) is a 10-carbon (C10) organic compound that serves as a critical branch-point intermediate in the biosynthesis of isoprenoids, a large and diverse class of naturally occurring compounds found in all living organisms. ontosight.aiontosight.ai Isoprenoids, also known as terpenoids, fulfill essential roles in cellular function, from forming cholesterol and steroid hormones in animals to producing carotenoids and the plant hormone gibberellin in plants. ontosight.aimetwarebio.com

GPP's central role stems from its position as the primary C10 precursor for all monoterpenes, which are major components of essential oils in plants and function in defense and pollinator attraction. nih.govpnas.org The synthesis of GPP is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS), which condenses two five-carbon (C5) units: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). ontosight.aipnas.org

Beyond being the direct precursor to monoterpenes, GPP is also a key intermediate in the formation of longer-chain isoprenoids. wikipedia.orgoup.com Through the sequential addition of further IPP units, GPP is elongated to form C15 farnesyl pyrophosphate (FPP) and C20 geranylgeranyl pyrophosphate (GGPP). oup.comfrontiersin.org These molecules are, in turn, the precursors for thousands of other compounds, including sesquiterpenoids, diterpenoids, sterols, and carotenoids. ontosight.aioup.com GPP is also involved in the prenylation of proteins, a post-translational modification where an isoprenyl group is attached to a protein, affecting its function and localization within the cell. ontosight.aitaylorandfrancis.com

Foundational Isoprenoid Biosynthesis Pathways: Mevalonate (B85504) and Methylerythritol Phosphate (B84403) Pathways

All isoprenoids, including GPP, are synthesized from the two universal C5 building blocks, IPP and DMAPP. frontiersin.org Living organisms utilize two primary and distinct pathways to produce these essential precursors: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. ontosight.aiasm.org The presence of these pathways varies between organisms; for instance, animals utilize the MVA pathway, while most bacteria and plant plastids use the MEP pathway. asm.orgnih.gov Higher plants utilize both, with the MVA pathway operating in the cytoplasm and the MEP pathway in the plastids. nih.govlibretexts.org

The Mevalonate (MVA) Pathway

The MVA pathway, also known as the HMG-CoA reductase pathway, begins with acetyl-CoA. metwarebio.com It is a central metabolic route in eukaryotes, archaea, and some bacteria. nih.govwikipedia.org The pathway proceeds through a series of enzymatic reactions to produce IPP, which can then be isomerized to DMAPP. metwarebio.com The reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step of this pathway and is the target of statin drugs. metwarebio.comnumberanalytics.com

Table 1: Key Enzymes and Intermediates of the Mevalonate (MVA) Pathway

| Step | Substrate(s) | Enzyme | Product |

| 1 | 2x Acetyl-CoA | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-diphosphate |

| 6 | Mevalonate-5-diphosphate | Mevalonate-5-diphosphate decarboxylase | Isopentenyl pyrophosphate (IPP) |

| 7 | Isopentenyl pyrophosphate (IPP) | IPP isomerase | Dimethylallyl pyrophosphate (DMAPP) |

Data sourced from references metwarebio.comnih.govwikipedia.orgnumberanalytics.comcreative-proteomics.com

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also called the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, is responsible for isoprenoid precursor synthesis in most bacteria, some eukaryotic parasites, and the plastids of plant cells. rsc.orgnih.gov This pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP). rsc.org It consists of seven enzymatic steps that ultimately lead to the production of both IPP and DMAPP. researchgate.net Because this pathway is essential for many pathogens but absent in humans, its enzymes are considered promising targets for the development of new antimicrobial drugs. nih.govacs.org

Table 2: Key Enzymes and Intermediates of the Methylerythritol Phosphate (MEP) Pathway

| Step | Substrate(s) | Enzyme | Product |

| 1 | Pyruvate + D-glyceraldehyde 3-phosphate (GAP) | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose 5-phosphate (DXP) | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) + CTP | MEP cytidylyltransferase (IspD) | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) + ATP | CDP-ME kinase (IspE) | 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) |

| 5 | 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) | MEcDP synthase (IspF) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) |

| 6 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) | HMBDP synthase (IspG) | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBDP) |

| 7 | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBDP) | HMBDP reductase (IspH) | Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) |

Data sourced from references asm.orgrsc.orgnih.govresearchgate.net

Condensation of Isopentenyl Pyrophosphate and Dimethylallyl Pyrophosphate

The biosynthesis of all terpenoids originates from two five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.org The initial and pivotal step in forming longer-chain isoprenoids is the head-to-tail condensation of one molecule of IPP with one molecule of DMAPP. This reaction is catalyzed by Geranyl Pyrophosphate Synthase (GPPS) and results in the formation of the ten-carbon (C10) molecule, geranyl pyrophosphate (GPP). This condensation reaction serves as the foundational step for the synthesis of monoterpenes and is the precursor for further elongation reactions to produce sesquiterpenes, diterpenes, and other higher-order terpenoids. nih.govmdpi.com

The general scheme for this condensation is as follows:

Isopentenyl Pyrophosphate (IPP) + Dimethylallyl Pyrophosphate (DMAPP) → Geranyl Pyrophosphate (GPP) + Pyrophosphate (PPi)

This reaction is a recurring theme in isoprenoid biosynthesis, where IPP serves as the nucleophilic substrate that attacks the allylic pyrophosphate, leading to the extension of the carbon chain by five carbons.

Geranyl Pyrophosphate Synthase (GPPS)

Geranyl Pyrophosphate Synthase is the enzyme responsible for catalyzing the formation of GPP. The structure, catalytic mechanism, and regulation of GPPS are crucial for controlling the flux of precursors into the various branches of the terpenoid metabolic pathway.

GPPS enzymes are found in various organisms and can be classified into two main structural forms: homodimeric and heterodimeric.

Homodimeric GPPS: This form consists of two identical subunits, each containing a catalytic site. Homodimeric GPPS is catalytically active on its own and directly produces GPP. mdpi.com

Heterodimeric GPPS: This form is more complex, composed of a large subunit (LSU) and a small subunit (SSU). mdpi.com The LSU shares significant sequence similarity (50-75%) with geranylgeranyl pyrophosphate synthases (GGPPS) and possesses the catalytic activity. mdpi.com In isolation, the LSU can produce a mixture of GPP, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). mdpi.com The SSU, which has lower sequence similarity to GGPPS (22-38%), is catalytically inactive but plays a crucial regulatory role. mdpi.com The interaction between the LSU and SSU is essential for modulating the product specificity, primarily directing the synthesis towards GPP. mdpi.com In some plants, two types of SSUs, SSUI and SSUII, have been identified, which can interact with GGPPS to form functional GPPS enzymes. nih.gov

| GPPS Form | Subunit Composition | Catalytic Activity | Primary Product |

| Homodimeric | Two identical subunits | Each subunit is catalytically active | Geranyl Pyrophosphate (GPP) |

| Heterodimeric | One Large Subunit (LSU) and one Small Subunit (SSU) | LSU is catalytic; SSU is regulatory | Geranyl Pyrophosphate (GPP) |

The catalytic mechanism of GPPS follows a sequential process involving ionization, condensation, and elimination. The active site of the enzyme contains two highly conserved aspartate-rich motifs, known as the first aspartate-rich motif (FARM) and the second aspartate-rich motif (SARM). frontiersin.org These motifs are crucial for binding the substrates and the catalytic process.

The proposed catalytic cycle can be summarized in the following steps:

Ionization: The process begins with the binding of the allylic substrate, DMAPP, to the active site. The pyrophosphate group of DMAPP is coordinated by magnesium ions (Mg²⁺), which facilitates its departure. frontiersin.org This results in the formation of a highly reactive allylic carbocation intermediate.

Condensation: The double bond of the second substrate, IPP, which is also bound in the active site, performs a nucleophilic attack on the allylic carbocation. This leads to the formation of a new carbon-carbon bond and a tertiary carbocation intermediate.

Elimination: A proton is then eliminated from this intermediate, which re-establishes a double bond and leads to the formation of the final product, geranyl pyrophosphate. The product is then released from the enzyme, allowing for a new catalytic cycle to begin.

This carbocation-driven mechanism is a common feature of prenyltransferases and allows for the controlled, stepwise construction of isoprenoid chains.

The product specificity of GPPS, particularly the heterodimeric forms, is tightly regulated to ensure the preferential synthesis of GPP. The interaction between the LSU and SSU in heterodimeric GPPS is a key regulatory feature. The SSU can be thought of as a modulator that restricts the size of the active site pocket in the LSU, thereby preventing the entry of GPP for further elongation and favoring its release after formation. This interaction effectively converts a GGPPS-like enzyme (the LSU) into a dedicated GPPS.

In the mint plant (Mentha piperita), the heterodimeric GPPS exhibits a "two-chamber" architecture resulting from the interaction between the LSU and SSU. nih.gov This structural arrangement is believed to be responsible for the high fidelity of GPP production. nih.gov The SSU contains a regulatory loop, referred to as the R-loop, which plays a critical role in controlling the release of the C10 product from the catalytic site of the LSU. nih.gov Disruption of the interactions involving this R-loop can lead to the production of longer-chain isoprenoids, such as GGPP, highlighting its importance in maintaining product specificity. nih.gov

| Regulatory Component | Function in Heterodimeric GPPS |

| Small Subunit (SSU) | Modulates the catalytic activity of the LSU, enhancing specificity for GPP production. |

| LSU-SSU Interaction | Creates a restricted active site, favoring the synthesis and release of the C10 product (GPP). |

| R-loop (in SSU) | Regulates the release of the product from the LSU active site, preventing further elongation. |

Further Elongation Reactions from Geranyl Pyrophosphate

Geranyl pyrophosphate is not only the precursor for monoterpenes but also serves as the substrate for further elongation to produce longer isoprenoid chains. These reactions are catalyzed by other members of the prenyltransferase family.

The next step in the elongation of the isoprenoid backbone is the synthesis of the 15-carbon (C15) molecule, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS). FPPS catalyzes the head-to-tail condensation of one molecule of GPP with one molecule of IPP. frontierspartnerships.orgresearchgate.net

The reaction is as follows:

Geranyl Pyrophosphate (GPP) + Isopentenyl Pyrophosphate (IPP) → Farnesyl Pyrophosphate (FPP) + Pyrophosphate (PPi)

FPP is the immediate precursor for the synthesis of a wide range of important molecules, including sesquiterpenes, sterols, dolichols, and ubiquinones. frontierspartnerships.orgresearchgate.net The catalytic mechanism of FPPS is analogous to that of GPPS, involving the formation of a carbocation intermediate upon the departure of the pyrophosphate group from GPP, followed by the nucleophilic attack of IPP.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H17Li3O7P2 |

|---|---|

Molecular Weight |

332.1 g/mol |

IUPAC Name |

trilithium;[[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H20O7P2.3Li/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);;;/q;3*+1/p-3/b10-7+;;; |

InChI Key |

ULLRUOGMGGDHPO-ICWQEWPPSA-K |

Isomeric SMILES |

[Li+].[Li+].[Li+].CC(=CCC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)C |

Canonical SMILES |

[Li+].[Li+].[Li+].CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C |

Origin of Product |

United States |

Metabolic Flux and Diversification into Specialized Metabolites

Geranyl Pyrophosphate as a Precursor for Monoterpenoids

Geranyl pyrophosphate is the universal precursor for the biosynthesis of all monoterpenoids (C10), a large and diverse class of natural products. wikipedia.orgtaylorandfrancis.com Monoterpenes are primarily found in plants, where they serve various ecological functions, such as defense, allelopathic responses, and attracting pollinators. pnas.org The biosynthesis of monoterpenes begins with GPP, which is formed in plant plastids from the condensation of one molecule of isopentenyl pyrophosphate (IPP) and one molecule of dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by GPP synthase (GPPS). nih.govscispace.compnas.org

Once formed, GPP is utilized by a family of enzymes known as monoterpene synthases. taylorandfrancis.com These enzymes catalyze the cyclization or rearrangement of the acyclic geranyl cation, which is generated through the heterolysis of GPP's carbon-oxygen bond. taylorandfrancis.com The specific monoterpene synthase present in a plant determines the structure of the final product, leading to the vast diversity of monoterpenoids observed in nature. taylorandfrancis.com For instance, soluble enzyme preparations from fennel (Foeniculum vulgare) can convert GPP into the rearranged monoterpenes fenchol (B156177) and fenchone. nih.gov Similarly, in hop (Humulus lupulus), myrcene (B1677589) synthase acts on GPP to produce myrcene, a major component of its essential oil. pnas.org

The following table highlights key enzymes and the resulting monoterpenoids derived from GPP.

| Enzyme | Precursor | Product(s) | Organism Example |

| Limonene Synthase | Geranyl Pyrophosphate | Limonene | Citrus species |

| Fenchol Synthase | Geranyl Pyrophosphate | Fenchol, Fenchone | Foeniculum vulgare nih.gov |

| Myrcene Synthase | Geranyl Pyrophosphate | Myrcene | Humulus lupulus pnas.org |

Biosynthesis of Complex Prenylated Compounds

Geranyl pyrophosphate not only serves as a direct precursor to monoterpenoids but also acts as a fundamental building block in the biosynthesis of more complex molecules. It is a key intermediate at the crossroads of several major metabolic pathways, leading to the formation of cannabinoids, carotenoids, sterols, and the isoprenoid units required for protein modification. ontosight.ainih.govchemsrc.com

In Cannabis sativa, geranyl pyrophosphate is an essential substrate for the production of cannabinoids. nih.govresearchgate.net The biosynthetic pathway begins when an aromatic prenyltransferase, specifically geranylpyrophosphate:olivetolate geranyltransferase (GOT), catalyzes the alkylation of olivetolic acid (OA) with GPP. nih.govmdpi.comresearchgate.net This condensation reaction yields cannabigerolic acid (CBGA), which is the first and central cannabinoid precursor in the pathway. nih.govresearchgate.netresearchgate.net

CBGA then serves as the substrate for three different oxidocyclase enzymes: tetrahydrocannabinolic acid (THCA) synthase, cannabidiolic acid (CBDA) synthase, and cannabichromenic acid (CBCA) synthase. nih.govmdpi.com These enzymes catalyze the cyclization of the geranyl moiety of CBGA, leading to the formation of THCA, CBDA, and CBCA, respectively. nih.govscispace.com These acidic cannabinoids can then be non-enzymatically decarboxylated, typically by heat, to their neutral, more widely known forms like tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). researchgate.net

Cannabinoid Synthesis Flowchart

Isopentenyl Pyrophosphate (IPP) + Dimethylallyl Pyrophosphate (DMAPP)

Enzyme: Geranyl Pyrophosphate Synthase

Product:Geranyl Pyrophosphate (GPP) nih.govscispace.com

Geranyl Pyrophosphate (GPP) + Olivetolic Acid (OA)

Enzyme: Geranylpyrophosphate:olivetolate geranyltransferase (GOT) / Aromatic Prenyltransferase nih.govmdpi.com

Product:Cannabigerolic Acid (CBGA) researchgate.net

Cannabigerolic Acid (CBGA)

Enzymes:

THCA Synthase → Tetrahydrocannabinolic Acid (THCA) researchgate.net

CBDA Synthase → Cannabidiolic Acid (CBDA) mdpi.com

CBCA Synthase → Cannabichromenic Acid (CBCA) nih.gov

Geranyl pyrophosphate is a key intermediate in the broader isoprenoid pathway, which is responsible for the synthesis of both sterols and carotenoids. medchemexpress.comontosight.aichemsrc.com While GPP is not the direct precursor for these larger molecules, it is sequentially elongated. GPP synthase condenses IPP and DMAPP to make GPP (C10). nih.gov Then, farnesyl pyrophosphate synthase (FPPS) adds another IPP unit to GPP to create farnesyl pyrophosphate (FPP), a C15 isoprenoid. nih.gov

FPP stands at a critical branch point. nih.gov One path leads to the synthesis of sterols (like cholesterol in animals or phytosterols (B1254722) in plants) via the formation of squalene. researchgate.net The other branch involves the enzyme geranylgeranyl pyrophosphate synthase (GGPPS), which adds a final IPP molecule to FPP to produce the C20 isoprenoid, geranylgeranyl pyrophosphate (GGPP). ontosight.aifrontiersin.org

GGPP is the committed precursor for all carotenoids. wikipedia.orgacs.orgaocs.org The first step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules by the enzyme phytoene (B131915) synthase (PSY) to form phytoene, a C40 molecule. aocs.org GGPP is also a precursor for other essential plant metabolites like chlorophylls (B1240455) and gibberellins. wikipedia.org Therefore, GPP is a foundational element whose downstream products are channeled into these distinct and vital biosynthetic pathways. researchgate.net

The downstream products of geranyl pyrophosphate, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for a critical type of post-translational modification known as protein prenylation. ontosight.ainih.govfrontiersin.org This process involves the covalent attachment of either a 15-carbon farnesyl group (from FPP) or a 20-carbon geranylgeranyl group (from GGPP) to cysteine residues near the C-terminus of target proteins. nih.govfrontiersin.org

This lipid modification, catalyzed by the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), increases the hydrophobicity of the protein. frontiersin.orgnih.gov The attached isoprenoid group acts as a lipid anchor, facilitating the translocation and tethering of the modified protein to cellular membranes, such as the plasma membrane or the endoplasmic reticulum. nih.govoup.com This localization is often crucial for the protein's function, particularly in mediating protein-protein interactions and participating in signal transduction pathways. nih.govnih.gov Many small GTPases, including those in the Ras and Rho families, are key targets of prenylation and play vital roles in cell growth, differentiation, and organization. frontiersin.orgoup.com

Applications in Metabolic Engineering and Synthetic Biology

Engineering Microbial Hosts for Enhanced Geranyl Pyrophosphate Derivative Production

Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are frequently engineered to produce GPP-derived compounds. mdpi.commdpi.com These microorganisms serve as cell factories, providing the necessary metabolic framework for the synthesis of desired products. mdpi.com The engineering process often involves the introduction of heterologous genes from plants or other organisms to establish a complete biosynthetic pathway. nih.gov

A common strategy is to enhance the precursor supply for GPP synthesis. GPP is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov These precursors are naturally synthesized through the methylerythritol 4-phosphate (MEP) pathway in bacteria like E. coli and the mevalonate (B85504) (MVA) pathway in yeast. mdpi.comnih.gov Engineering these native pathways to increase the flux towards IPP and DMAPP is a critical step in boosting the production of GPP derivatives. nih.gov For instance, overexpressing key enzymes in the MVA pathway can lead to a significant increase in the availability of these precursors. mdpi.com

Table 1: Examples of Engineered Microbial Hosts for GPP-Derivative Production

| Microbial Host | Target Product | Key Engineering Strategies | Reference |

|---|---|---|---|

| Escherichia coli | Geraniol (B1671447) | Heterologous expression of geraniol synthase (GES) and an alcohol acyltransferase (AAT). | scispace.com |

| Saccharomyces cerevisiae | Sabinene | Engineering of farnesyl diphosphate (B83284) synthase (Erg20p) into a GPP synthase. | acs.org |

| Serratia marcescens | Geraniol | Expression of a hybrid methylotrophic pathway and a haloarchaea-type MVA pathway. | acs.org |

| Escherichia coli | Monoterpenes | Expression of bacterial monoterpene synthases. | google.com |

| Saccharomyces cerevisiae | Olivetolic Acid | Introduction of tetraketide synthase (TKS) and olivetolic acid cyclase (OAC), followed by prenylation with GPP. | mdpi.com |

Pathway Optimization and Bottleneck Resolution in GPP-Related Biosynthesis

One common bottleneck in GPP-related biosynthesis is the activity of the native enzymes that compete for the precursors IPP and DMAPP. nih.gov For example, in S. cerevisiae, the enzyme Erg20p naturally synthesizes farnesyl pyrophosphate (FPP) from GPP and IPP, thus diverting the metabolic flow away from monoterpene production. mdpi.comacs.org To address this, researchers have engineered Erg20p to function primarily as a GPP synthase, thereby increasing the availability of GPP for the desired product. acs.org

Another strategy to overcome bottlenecks is to systematically analyze the metabolic pathway to identify rate-limiting steps. asm.org This can be achieved by overexpressing individual enzymes in the pathway and measuring the impact on metabolite concentrations. asm.orgresearchgate.net For instance, studies in Zymomonas mobilis have identified that the overexpression of certain enzymes in the MEP pathway can mitigate bottlenecks and increase the production of isoprenoid precursors. asm.org

Furthermore, balancing the expression levels of different enzymes in the pathway is crucial for optimal performance. cam.ac.uk Synthetic biology tools, such as libraries of promoters with varying strengths, can be used to fine-tune gene expression and alleviate metabolic imbalances. cam.ac.uk

Heterologous Gene Expression and Enzyme Targeting (e.g., Peroxisomes)

The successful production of GPP derivatives in microbial hosts relies heavily on the efficient expression of heterologous genes. escholarship.org These genes often originate from plants and may require modifications, such as codon optimization, to ensure proper expression in the microbial host. mdpi.com

A key consideration in heterologous expression is the subcellular localization of the enzymes. nih.gov Targeting enzymes to specific organelles can enhance their efficiency by co-localizing them with their substrates or by removing them from competing pathways. researchgate.net For example, in yeast, targeting biosynthetic pathways to mitochondria has been shown to increase the production of certain terpenes. mdpi.com This is because mitochondria can provide a concentrated pool of precursors and a distinct metabolic environment. mdpi.com

The development of synthetic biology tools has greatly facilitated the assembly and optimization of heterologous pathways. escholarship.org These tools allow for the rapid construction of multigene expression constructs and the fine-tuning of enzyme expression levels. escholarship.org

Directed Evolution and Rational Design of Geranyl Pyrophosphate Syntheses for Novel Products

In addition to optimizing existing pathways, metabolic engineering and synthetic biology also aim to create novel enzymes with improved or altered functionalities. Two key approaches for this are directed evolution and rational design. illinois.edu

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. scispace.com This involves creating a large library of enzyme variants through random mutagenesis and then screening for those with improved activity, stability, or altered product specificity. illinois.eduscispace.com This method has been successfully used to alter the product specificity of farnesylgeranyl diphosphate synthase and E. coli farnesyl diphosphate synthase. illinois.edu

Rational design , on the other hand, relies on a detailed understanding of the enzyme's structure and mechanism. illinois.edu By analyzing the three-dimensional structure of an enzyme, researchers can identify specific amino acid residues that are important for its function. nih.gov Site-directed mutagenesis can then be used to introduce specific changes to these residues to alter the enzyme's properties. nih.gov For example, rational design has been used to convert a farnesyl diphosphate synthase into a GPP synthase by changing a single amino acid. nih.gov

These protein engineering techniques are powerful tools for creating novel GPP synthases that can produce a wider range of monoterpenes or have improved catalytic efficiency. nih.govgoogle.com By combining these approaches with the pathway optimization strategies described above, it is possible to develop highly efficient microbial cell factories for the production of a diverse array of valuable GPP-derived compounds.

Analytical and Structural Methodologies in Geranyl Pyrophosphate Research

Chromatographic and Mass Spectrometric Quantification of Geranyl Pyrophosphate and Metabolites.nih.govelsevierpure.comrsc.orgsemanticscholar.orgresearchgate.netnih.govresearchgate.netnih.govnebraska.eduresearchgate.netcsic.esscispace.com

The accurate quantification of geranyl pyrophosphate and its downstream metabolites is fundamental to understanding isoprenoid metabolism. Due to their charged nature and often low physiological concentrations, specialized analytical techniques are required. nih.govrsc.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used method for this purpose. nih.govelsevierpure.comsemanticscholar.orgresearchgate.netnih.govnebraska.educsic.es

Researchers have developed sensitive and specific LC-MS/MS methods for the simultaneous quantification of key isoprenoid pyrophosphates, including GPP, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP), in various biological matrices such as plasma and cancer cells. nih.govsemanticscholar.orgresearchgate.netnih.govnebraska.edu These methods often employ reversed-phase chromatography with an ion-pairing reagent or a multi-modal column to achieve separation of these polar analytes. nih.govelsevierpure.comnih.gov The use of electrospray ionization (ESI) in negative ion mode is common for the detection of these pyrophosphate-containing molecules. nih.govelsevierpure.comsemanticscholar.orgresearchgate.netnih.govnebraska.edu

A significant challenge in the analysis of GPP is its potential for hydrolysis to geranyl monophosphate (GGP) during sample preparation. nih.gov Therefore, careful optimization of extraction and handling procedures is critical to ensure accurate quantification of the in vivo concentrations of GPP. nih.gov The development of methods with high sensitivity, often reaching limits of quantification in the low ng/mL or even pg/mL range, has been crucial for detecting the typically low basal levels of these intermediates in biological systems. nih.govresearchgate.net

Table 1: LC-MS/MS Parameters for Geranyl Pyrophosphate Quantification

| Parameter | Typical Conditions |

| Chromatography | Reversed-phase C18 column nih.govnih.gov |

| Mobile Phase | Gradient elution with an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile/methanol) with an ion-pairing agent or pH modifier nih.govelsevierpure.comnih.gov |

| Ionization | Negative Ion Electrospray (ESI-) nih.govelsevierpure.comsemanticscholar.orgresearchgate.netnih.govnebraska.edu |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) nih.govelsevierpure.comrsc.orgsemanticscholar.orgresearchgate.netnih.govresearchgate.netnih.govnebraska.eduresearchgate.netcsic.esscispace.com |

| Precursor Ion (m/z) | 313.1 [M-H]⁻ semanticscholar.org |

| Product Ion (m/z) | 79.1 [PO₃]⁻ semanticscholar.org |

X-ray Crystallography and Structural Elucidation of Geranyl Pyrophosphate Syntheses and Related Enzymes.nsfc.gov.cnresearchgate.netscispace.comnih.govnih.goviucr.orgelsevierpure.comiucr.orgnih.govacs.orgiucr.orgacs.org

Understanding the function of enzymes that synthesize and utilize geranyl pyrophosphate at a molecular level requires detailed knowledge of their three-dimensional structures. X-ray crystallography has been an indispensable tool for elucidating the atomic-level architecture of these enzymes, providing critical insights into their catalytic mechanisms and substrate specificity. nsfc.gov.cnresearchgate.netscispace.comnih.govnih.goviucr.orgelsevierpure.comiucr.orgnih.govacs.orgiucr.orgacs.org

Crystal structures have been determined for various geranyl pyrophosphate synthases (GPPSs) and other GPP-utilizing enzymes from a range of organisms, including bacteria, plants, and humans. nsfc.gov.cnnih.govnih.goviucr.org These structures have revealed conserved protein folds and active site architectures. For instance, many prenyltransferases, including GPPS, share a characteristic α-helical fold. nih.govnih.gov

The structures of enzyme-substrate and enzyme-product complexes have been particularly informative. researchgate.netscispace.comiucr.orgiucr.orgacs.org By co-crystallizing enzymes with GPP, its analogs, or other substrates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), researchers have been able to map the binding pockets and identify key amino acid residues involved in substrate recognition, catalysis, and product chain length determination. researchgate.netscispace.comnih.govnih.goviucr.orgacs.orgiucr.orgacs.org For example, the crystal structure of geranyl pyrophosphate methyltransferase (GPPMT) in complex with GPP and a cofactor analog has shed light on the mechanism of C-methylation. researchgate.netscispace.comiucr.orgiucr.org

Table 2: Examples of Crystallographic Studies on GPP-Related Enzymes

| Enzyme | Organism | PDB ID | Key Findings |

| Geranylgeranyl Pyrophosphate Synthase (GGPS) | Thermus thermophilus | 1V48 | Revealed a homodimeric structure with two active sites. iucr.org |

| Geranyl Pyrophosphate Synthase (GPPS) | Mentha piperita (Mint) | 3KRF | Elucidated the structure of a heterotetrameric GPPS, revealing intersubunit regulation. nih.gov |

| Geranyl Pyrophosphate Methyltransferase (GPPMT) | Streptomyces lasaliensis | 4F86 | Provided insights into the mechanism of SAM-dependent C-methylation of GPP. scispace.com |

| Human Geranylgeranyl Pyrophosphate Synthase (hGGPS) | Homo sapiens | Not specified | Preliminary crystallographic analysis reported. nsfc.gov.cn |

Enzyme Kinetics and Mechanistic Studies of GPP-Utilizing Enzymes.nih.govresearchgate.netcsic.esnih.govacs.orgresearchgate.netnih.govresearchgate.netaacrjournals.orgresearchgate.net

Enzyme kinetics and mechanistic studies are essential for characterizing the catalytic efficiency and reaction mechanisms of enzymes that utilize geranyl pyrophosphate. These studies provide quantitative data on substrate affinity (Kₘ), maximum reaction velocity (Vₘₐₓ), and catalytic efficiency (kcat/Kₘ), and can help to elucidate the step-by-step process of substrate conversion to product.

Various assay methods have been developed to measure the activity of GPP-utilizing enzymes. Traditional methods often involved the use of radiolabeled substrates, such as [¹⁴C]IPP, followed by chromatographic separation and quantification of the radioactive product. nih.gov More recently, non-radioactive methods based on LC-MS have been developed for a more direct and often more sensitive quantification of the enzymatic products. researchgate.netcsic.es Spectrophotometric assays that measure the release of pyrophosphate (PPi) during the reaction can also be employed. csic.es

Mechanistic studies often involve the use of substrate analogs to probe the catalytic mechanism. For example, fluorinated GPP analogs have been used to study the 1'-4 coupling reaction in prenyltransferases. nih.gov Site-directed mutagenesis, where specific amino acid residues in the enzyme's active site are altered, is another powerful technique to investigate the role of individual residues in substrate binding and catalysis. acs.org Computational approaches, such as molecular docking and molecular dynamics simulations, complement experimental data by providing models of enzyme-substrate interactions and reaction pathways. acs.orgacs.org

The reaction mechanism of GGDPS, for instance, proceeds through an ionization-condensation-elimination reaction. aacrjournals.org The enzyme-bound FPP undergoes cleavage of the C-1-O bond, forming a carbocation intermediate that is stabilized by the active site residues. This intermediate then condenses with IPP, leading to the formation of GGPP. aacrjournals.org

Isotope Tracer Studies for Pathway Elucidation.nih.govuni-bonn.deosti.govnih.govsci-hub.seiptsalipur.orgcopbela.org

Isotope tracer studies are a cornerstone of metabolic research, providing a powerful means to trace the flow of atoms through biosynthetic pathways. nih.govuni-bonn.deiptsalipur.orgcopbela.org By feeding organisms or cell-free systems with isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled compounds, researchers can track the incorporation of these labels into downstream metabolites, including those derived from geranyl pyrophosphate. nih.govuni-bonn.denih.goviptsalipur.org

These studies have been instrumental in elucidating the origins of the carbon skeleton of various terpenoids and in defining the metabolic routes leading to and from GPP. For example, labeling experiments have demonstrated the contribution of both the mevalonate (B85504) (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways to the biosynthesis of GPP-derived monoterpenoids and other isoprenoids in different organisms and cellular compartments. nih.gov

In vivo feeding experiments with labeled precursors, followed by the isolation and analysis of the resulting natural products using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, allow for the determination of the labeling pattern. nih.govuni-bonn.de This information can reveal the biosynthetic building blocks of a molecule and can help to uncover unexpected rearrangements or metabolic connections. nih.gov In vitro studies with purified enzymes and labeled substrates can provide more direct evidence for specific enzymatic transformations and can be used to investigate reaction mechanisms, such as hydride shifts and cyclizations. nih.govosti.gov

Isotopic dilution experiments, where a labeled compound is added to a system to see if it is diluted by the endogenous unlabeled pool, can be used to determine if a particular compound is a true intermediate in a pathway. osti.gov

Geranyl Pyrophosphate Xlithium Salt: a Research Tool

Role of Lithium Counterion in Enhanced Experimental Stability and Solubility

In a research context, the choice of counterion for a reactive intermediate like geranyl pyrophosphate can significantly impact its utility. Geranyl pyrophosphate xlithium salt is often supplied as a stable, solid powder. sigmaaldrich.com This physical state contrasts with other forms, such as the ammonium (B1175870) salt, which is commonly handled as a solution in methanol. caymanchem.comcaymanchem.com

The solid nature of the lithium salt offers several advantages for experimental work:

Enhanced Stability: As a dry powder, it provides excellent long-term stability when stored under appropriate conditions, typically at -20°C. sigmaaldrich.comsigmaaldrich.com This minimizes degradation over time compared to solutions, which may be more susceptible to hydrolysis or solvent-mediated reactions.

Precise Handling: The powder form allows for accurate weighing, enabling researchers to prepare fresh solutions at precise concentrations immediately before an experiment. This eliminates the uncertainty associated with the exact concentration of pre-made solutions.

Solvent Flexibility: Researchers are not limited by a pre-selected solvent. The lithium salt powder can be dissolved in a variety of aqueous buffers or solvent systems best suited for a specific enzymatic assay or analytical method, thereby improving its practical solubility and versatility.

These characteristics make this compound a reliable and convenient reagent for reproducible in vitro studies.

Utilization as a Substrate in In Vitro Enzymatic Assays

Geranyl pyrophosphate is a key substrate for several classes of enzymes within the isoprenoid pathway. The availability of the stable lithium salt facilitates numerous in vitro enzymatic assays designed to characterize enzyme function, kinetics, and inhibition. GPP is the product of the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by GPP synthase. wikipedia.org Subsequently, GPP serves as the prenyl donor for the next elongation step. rsc.orgnih.gov

A primary use of GPP as a substrate is in assays for prenyltransferases, such as farnesyl pyrophosphate synthase (FPPS), which is a critical enzyme in the pathway. rsc.orgnih.gov

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Product(s) | Research Application |

|---|---|---|---|---|

| Prenyltransferases | Farnesyl Pyrophosphate Synthase (FPPS) | Condensation of GPP with Isopentenyl Pyrophosphate (IPP) | Farnesyl Pyrophosphate (FPP) | Studying cholesterol biosynthesis, drug discovery for osteoporosis and cancer. rsc.orgnih.gov |

| Terpene Synthases | Monoterpene Synthases (e.g., Limonene Synthase) | Intramolecular cyclization/rearrangement of GPP | Various Monoterpenes (e.g., Limonene, Pinene) | Investigating plant secondary metabolism, fragrance and flavor biosynthesis. |

| Prenyltransferases | Geranylgeranyl Pyrophosphate Synthase (GGPPS) | (Indirectly) GGPPS uses FPP, which is synthesized from GPP, to produce GGPP. | Geranylgeranyl Pyrophosphate (GGPP) | Studying protein prenylation, carotenoid and diterpene biosynthesis. rsc.orgnih.gov |

Facilitating Investigation of Isoprenoid Biosynthesis and Regulation

The isoprenoid pathway is responsible for producing over 40,000 distinct molecules that are vital for cellular function across all kingdoms of life, including sterols, hormones, and carotenoids. researchgate.net this compound is an indispensable tool for dissecting this complex pathway. By providing a stable and quantifiable starting material, it allows researchers to bypass earlier steps and focus on specific enzymatic conversions. nih.gov

This focused approach enables detailed investigation into:

Enzyme Kinetics: Determining the catalytic efficiency and substrate specificity of enzymes like FPPS and various terpene synthases.

Inhibitor Screening: Testing the efficacy of potential drug candidates that target specific enzymes in the pathway. For example, bisphosphonates, used to treat bone disorders, are known inhibitors of FPPS, and in vitro assays using GPP are crucial for developing new, more potent analogs. rsc.orgnih.gov

Pathway Elucidation: Identifying and characterizing new enzymes and downstream products that originate from GPP.

Regulatory Mechanisms: Studying how the activity of key enzymes is controlled, which provides insight into how cells manage the flux of intermediates through this central metabolic route.

The use of GPP lithium salt in cell-free systems provides a clear and controlled environment to study these biochemical events without the confounding variables present in a whole-cell system. nih.gov

Precursor for In Vitro Synthesis of Other Isoprenoid Compounds

Beyond its use in studying enzymatic reactions, this compound serves as a direct starting material for the cell-free, enzyme-catalyzed synthesis of more complex isoprenoids. wikipedia.org This allows for the production of valuable compounds for research and commercial purposes without the need for complex chemical synthesis or extraction from natural sources. GPP is a critical branch point, leading to the synthesis of a wide variety of downstream molecules. caymanchem.comresearchgate.net

| Precursor | Enzyme(s) | Co-substrate(s) | Product | Significance |

|---|---|---|---|---|

| Geranyl Pyrophosphate (GPP) | Monoterpene Synthase | None | Monoterpenes (C10) | Components of essential oils, fragrances, and potential pharmaceuticals. |

| Geranyl Pyrophosphate (GPP) | Farnesyl Pyrophosphate Synthase (FPPS) | Isopentenyl Pyrophosphate (IPP) | Farnesyl Pyrophosphate (FPP) | Precursor to all sesquiterpenes, sterols (including cholesterol), and dolichols. rsc.orgnih.gov |

| Geranyl Pyrophosphate (GPP) | FPPS, then Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Isopentenyl Pyrophosphate (IPP) | Geranylgeranyl Pyrophosphate (GGPP) | Precursor to diterpenes (e.g., gibberellins), tetraterpenes (carotenoids), and for protein geranylgeranylation. caymanchem.comrsc.org |

Q & A

Q. What are the established methods for synthesizing geranyl pyrophosphate lithium salt in laboratory settings?

Geranyl pyrophosphate lithium salt can be synthesized enzymatically using geranyl pyrophosphate synthase (GPS), which catalyzes the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). Kinetic parameters for GPS, such as and , should be optimized using data from enzyme assays (e.g., UV-Vis spectroscopy or radiometric tracing) . Chemical synthesis involves phosphorylation of geraniol followed by lithium salt formation via ion exchange. Purification typically employs anion-exchange chromatography or HPLC, with structural confirmation via -NMR .

Q. How should geranyl pyrophosphate lithium salt be stored to maintain stability?

Store lyophilized powder at in airtight containers under inert gas. For solutions, use methanol:aqueous NHOH (7:3) to prevent hydrolysis. Avoid repeated freeze-thaw cycles and exposure to light or moisture, as these degrade the pyrophosphate moiety .

Q. What analytical techniques confirm the structural integrity and stereochemistry of geranyl pyrophosphate lithium salt?

- X-ray crystallography : Resolves trans-configuration of the 2,6-octadienyl chain, critical for biological activity .

- - and -NMR : Verify double-bond geometry (e.g., trans peaks at 5.3–5.5$ ppm) and lithium counterion integration .

- TLC/HPLC : Monitor purity using silica gel plates (R ~0.4 in butanol:acetic acid:water) or reverse-phase columns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical configuration data between synthetic and biosynthetic geranyl pyrophosphate lithium salt?

Discrepancies often arise from isomerization during synthesis. Use maximum-likelihood refinement (e.g., REFMAC software) to analyze X-ray data, prioritizing "free" reflections to estimate phase errors . Cross-validate with circular dichroism (CD) spectroscopy, which detects optical activity differences between trans and cis isomers .

Q. What isotopic labeling strategies are effective for tracking geranyl pyrophosphate lithium salt in metabolic flux studies?

- Deuterated analogs : Use [1,2-D]- or [1,2,3-D]-labeled triammonium salts (e.g., ARCD 0792) to trace incorporation into terpenoids via GC-MS .

- / radiolabeling : Optimize specific activity (50–60 Ci/mmol) for autoradiography or scintillation counting in enzyme assays .

Q. What experimental considerations are critical when optimizing enzymatic synthesis of geranyl pyrophosphate lithium salt?

Q. How does the choice of counterion (e.g., lithium vs. ammonium) affect physicochemical properties and experimental applications?

Lithium salts exhibit higher solubility in polar aprotic solvents (e.g., DMF), facilitating kinetic studies, while ammonium salts are preferred for isotopic labeling due to easier cation exchange . Lithium’s smaller ionic radius also reduces steric hindrance in enzyme-binding assays .

Q. What are common pitfalls in interpreting kinetic data for geranyl pyrophosphate synthase, and how can they be mitigated?

- Substrate inhibition : High IPP concentrations (>100 μM) inhibit GPS. Use Lineweaver-Burk plots to identify non-linear kinetics .

- Isotope dilution : Account for unlabeled endogenous pools in radiotracer experiments by normalizing to internal standards .

- Enzyme instability : Pre-incubate GPS with 1 mM DTT to maintain redox-sensitive active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.